
7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Übersicht
Beschreibung
7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.18 . It is also known as 2,3-Dihydro-7-hydroxy-1H-indene-1-carboxylic Acid .
Molecular Structure Analysis
The molecular structure of 7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is a powder at room temperature . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results for this specific compound.Wissenschaftliche Forschungsanwendungen
Pharmacology: Anticancer Applications
7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid has been studied for its potential in treating cancer. Indole derivatives, which share a similar structure, have shown promise in targeting cancer cells, microbes, and various disorders . This compound could be part of novel therapeutic agents that inhibit the growth of cancerous cells.
Medicinal Chemistry: HIV Treatment
Research indicates that indole derivatives, akin to 7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid, have been used in molecular docking studies as anti-HIV agents . The compound’s structure could be key in developing new medications for HIV treatment.
Organic Synthesis: Chemical Intermediate
This compound is valuable in organic synthesis as a chemical intermediate. Its structure is conducive to creating complex molecules, which can be used in synthesizing a variety of pharmacologically active compounds .
Biochemistry: Enzyme Inhibition
In biochemistry, 7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid may act as an enzyme inhibitor. It could play a role in studying the metabolic pathways and inhibition mechanisms within cells, providing insights into cellular functions and diseases .
Industrial Applications: Material Science
The compound’s properties make it a candidate for material science applications, particularly in the development of new materials with specific biochemical activities. Its stability and reactivity can be harnessed in creating materials with desired properties .
Environmental Studies: Biodegradation
Environmental studies may explore the biodegradation of 7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid. Understanding its breakdown process can help assess its environmental impact and develop methods for its safe disposal .
Chemical Synthesis: Lysophosphatidic Acid Receptor Inhibition
The compound has been linked to the synthesis of small molecule inhibitors targeting lysophosphatidic acid receptors. These receptors are involved in various biological processes, and their inhibition can lead to therapeutic applications for diseases like fibrosis .
Biochemical Research: Metabolite Profiling
In biochemical research, this compound could be used for metabolite profiling. It can help identify and quantify metabolites within biological systems, aiding in the understanding of metabolic pathways and their implications in health and disease .
Safety And Hazards
Eigenschaften
IUPAC Name |
7-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-3-1-2-6-4-5-7(9(6)8)10(12)13/h1-3,7,11H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQLBBVEKRXFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride](/img/structure/B1446623.png)

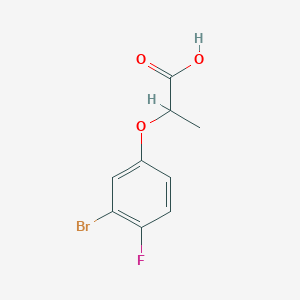
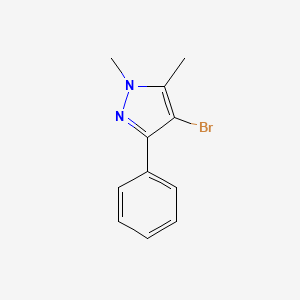
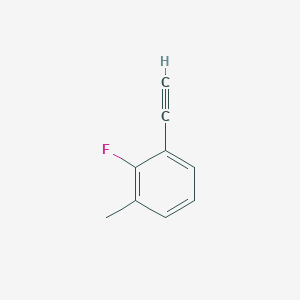
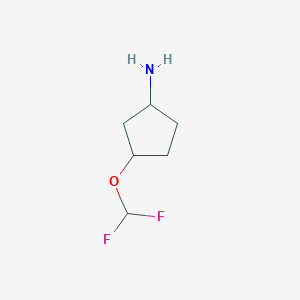
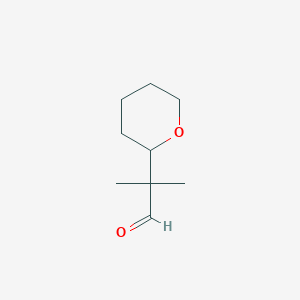
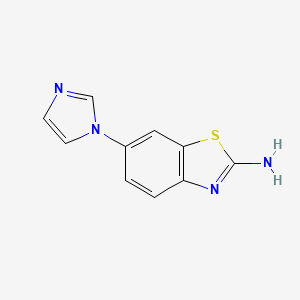


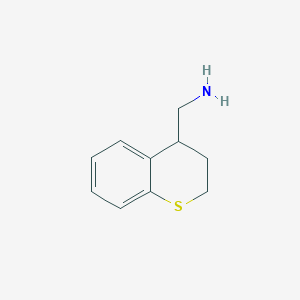

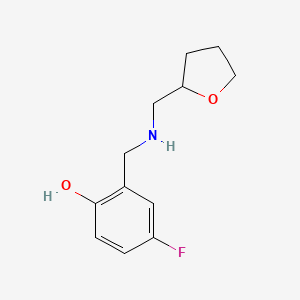
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine](/img/structure/B1446645.png)